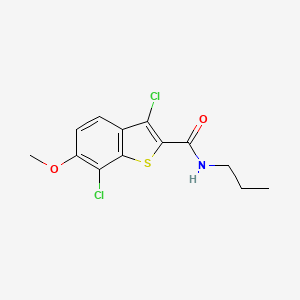![molecular formula C18H26N2O3S B5161339 N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5161339.png)
N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as CES, is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用机制
The mechanism of action of N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide involves the inhibition of specific enzymes by binding to their active sites. This compound has been shown to inhibit the activity of protein kinase C by binding to its catalytic domain. It also inhibits the activity of phospholipase A2 by binding to its calcium-binding domain. Furthermore, this compound has been shown to inhibit the activity of cyclooxygenase by blocking its access to arachidonic acid.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Furthermore, this compound has been shown to reduce the production of reactive oxygen species and inhibit the activation of nuclear factor kappa B, which is involved in the regulation of immune responses.
实验室实验的优点和局限性
N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. This compound is highly specific for the enzymes it inhibits, which allows researchers to study the effects of these enzymes on specific biological processes. Furthermore, this compound has been shown to have low toxicity and good solubility in water, which makes it suitable for in vitro and in vivo experiments.
However, there are also limitations to using this compound in lab experiments. This compound has been shown to have poor stability in solution, which can make it difficult to use in long-term experiments. Furthermore, the high specificity of this compound can also be a limitation, as it may not accurately reflect the complexity of biological systems.
未来方向
There are several future directions for the study of N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide. One potential direction is the development of new synthesis methods that improve the stability of this compound in solution. Another direction is the investigation of the effects of this compound on other enzymes and biological processes. Furthermore, the use of this compound in combination with other compounds may also be an area of future research. Overall, the study of this compound has the potential to provide valuable insights into the regulation of biological processes and the development of new therapeutic strategies.
合成方法
The synthesis of N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has been reported in several research studies. One of the most common methods involves the reaction of N-ethyl-N-(phenylsulfonyl)glycine with 1-cyclohexene-1-amine in the presence of a catalyst such as triethylamine. This reaction produces this compound as a white solid with a melting point of 149-151°C.
科学研究应用
N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has been extensively used in scientific research for its ability to inhibit the activity of specific enzymes. This compound has been used to study the role of enzymes such as protein kinase C, phospholipase A2, and cyclooxygenase in various biological processes. It has also been used to investigate the effects of these enzymes on cellular signaling pathways, inflammation, and cancer.
属性
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-2-20(24(22,23)17-11-7-4-8-12-17)15-18(21)19-14-13-16-9-5-3-6-10-16/h4,7-9,11-12H,2-3,5-6,10,13-15H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFYRWLURWRBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NCCC1=CCCCC1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797170 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2-{[3-(4-morpholinyl)-4-nitrophenyl]amino}ethyl)amino]ethanol hydrochloride](/img/structure/B5161273.png)
![4-{2-[(2,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-ethoxyphenyl 4-methoxybenzoate](/img/structure/B5161278.png)

![N,N-dicyclohexyl-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5161295.png)
![2-[(3-methylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5161304.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5161310.png)

![2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5161332.png)

![2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5161352.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5161360.png)

![methyl 8-(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5161368.png)

